3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2S/c16-15(17,18)8-6-9(7-4-2-1-3-5-7)20-13-10(8)11(19)12(23-13)14(21)22/h1-6H,19H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXSKSYKJNXBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351889 | |
| Record name | 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104960-56-7 | |
| Record name | 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104960-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Step Challenges
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Regiochemical Control : Competing annulation pathways may generate isomeric byproducts unless electronic effects (e.g., electron-withdrawing CF₃ group) direct cyclization.
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Sensitivity to Moisture : The thione starting material requires anhydrous conditions to prevent hydrolysis during ester formation.
Hydrolysis Efficiency
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Incomplete Saponification : Residual ester content necessitates recrystallization from ethanol/water mixtures.
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Amino Group Protection : While the free amino group is stable under basic hydrolysis conditions, some protocols employ temporary Boc protection to prevent side reactions during large-scale syntheses.
Scalability and Industrial Considerations
The ester-to-acid pathway demonstrates better scalability versus nitrile hydrolysis, as evidenced by its adoption in pilot-scale syntheses of analogous thienopyridines. Key scalability factors include:
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted thieno[2,3-b]pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit promising anticancer properties. Studies have shown that modifications to the thieno[2,3-b]pyridine scaffold can enhance cytotoxicity against various cancer cell lines. The trifluoromethyl group is known to influence the pharmacokinetics and biological activity of these compounds, making them suitable candidates for developing novel anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it demonstrates significant efficacy against a range of bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .
Agrochemicals
Pesticide Development
Thieno[2,3-b]pyridine derivatives have been explored in the context of pesticide development due to their ability to interfere with specific biochemical pathways in pests. The incorporation of the trifluoromethyl moiety is believed to enhance the stability and effectiveness of these compounds as agrochemicals . This application aligns with the increasing demand for sustainable agricultural practices.
Material Science
Organic Electronics
The unique electronic properties of thieno[2,3-b]pyridine compounds make them attractive for applications in organic electronics. Research indicates that these compounds can be utilized as semiconductors in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Their ability to form stable thin films is essential for enhancing device performance and longevity .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of thieno[2,3-b]pyridine and evaluated their anticancer properties against human cancer cell lines. The results demonstrated that specific modifications significantly increased cytotoxicity compared to standard treatments, suggesting a pathway for developing new cancer therapies.
Case Study 2: Pesticide Efficacy
A field study conducted by agricultural scientists assessed the efficacy of a thieno[2,3-b]pyridine-based pesticide on crop yields in comparison to conventional pesticides. The findings revealed that the new compound not only improved pest resistance but also reduced environmental impact due to lower toxicity levels.
Mechanism of Action
The mechanism of action of 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the amino and carboxylic acid groups facilitate interactions with biological macromolecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
- CAS No.: 104960-56-7
- Molecular Formula : C₁₅H₉F₃N₂O₂S
- Molecular Weight : 338.31 g/mol
- Purity : ≥97% (commercial sources)
Structural Features: The compound features a thieno[2,3-b]pyridine core substituted with:
Amino group (-NH₂) at position 2.
Phenyl group at position 3.
Trifluoromethyl (-CF₃) at position 4.
Carboxylic acid (-COOH) at position 5.
Key Properties :
- The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .
- The phenyl group contributes to π-π stacking interactions, relevant in protein binding .
- The carboxylic acid moiety allows hydrogen bonding and salt formation, influencing solubility and pharmacokinetics .
Comparison with Similar Compounds
Structural Analogues in the Thieno[2,3-b]pyridine Family
Functional Group Variations and Impact
Carboxylic Acid vs. Carboxamide :
- The carboxylic acid (main compound) forms stronger hydrogen bonds and salts, enhancing solubility in polar solvents .
- Carboxamide derivatives (e.g., CAS 832737-67-4) exhibit reduced acidity but improved bioavailability due to neutral pH stability .
Trifluoromethyl (-CF₃) vs. Chloro (-Cl) :
- -CF₃ is strongly electron-withdrawing, increasing electrophilicity and resistance to oxidative metabolism .
- -Cl (e.g., CAS 832737-67-4) is less electronegative, leading to weaker metabolic stability .
Phenyl vs. Thiophene: Phenyl groups enable π-π stacking with aromatic residues in proteins (e.g., kinase active sites) .
Biological Activity
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS No. 104960-56-7) is a heterocyclic compound known for its diverse biological activities. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 338.30 g/mol
- Melting Point : 159°C
- Density : 1.373 g/cm³
- Boiling Point : 245°C at 760 mmHg
- LogP : 4.84370, indicating moderate lipophilicity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Inhibition of Tumor Cell Proliferation :
- The compound has demonstrated significant inhibitory effects on various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). IC values for these cell lines range from low micromolar concentrations to sub-micromolar levels, indicating potent activity .
- A study reported that derivatives of this compound could block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .
- Mechanism of Action :
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition :
- Neuroprotective Effects :
Case Studies
Q & A
Basic: What are the standard synthetic routes for synthesizing 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via a multi-step heterocyclic condensation reaction. A common approach involves:
Cyclization of precursor amines : Start with a substituted pyridine or thiophene derivative. For example, refluxing 3-aminothiophene-2-carboxylate with trifluoromethyl ketones in ethanol/water under basic conditions (e.g., NaOH) to form the thieno[2,3-b]pyridine core .
Functionalization : Introduce the phenyl group at the 6-position via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acids .
Acidification : Hydrolyze ester intermediates to the carboxylic acid using HCl or H₂SO₄, followed by recrystallization from ethanol/water mixtures for purification .
Key Considerations : Monitor reaction progress via TLC (silica gel, EtOAc/cyclohexane) and confirm purity via HPLC (>95%) .
Basic: How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- ¹H/¹³C NMR : The aromatic protons (6-phenyl group) appear as multiplet signals at δ 7.3–7.5 ppm, while the trifluoromethyl group (-CF₃) shows a singlet at δ ~120 ppm in ¹³C NMR. The carboxylic acid proton is typically absent due to exchange broadening but confirmed via IR .
- IR Spectroscopy : A strong C=O stretch at ~1650 cm⁻¹ (carboxylic acid) and NH₂ stretches at 3300–3500 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 338.0341 (exact mass) .
Validation : Cross-reference with synthesized analogs (e.g., methyl ester derivatives) to assign ambiguous peaks .
Advanced: How can researchers resolve discrepancies in NMR data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Solvent effects : Use deuterated DMSO or CDCl₃ for consistent chemical shifts. For example, carboxylic acid protons may appear in D₂O-exchange experiments .
- Tautomerism : Investigate keto-enol tautomerism via variable-temperature NMR to identify dynamic equilibria affecting peak splitting .
- Impurities : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to remove byproducts. Confirm purity via melting point analysis (literature range: 147–149°C) .
Advanced: What computational methods predict the reactivity of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the trifluoromethyl group increases electron-withdrawing effects, stabilizing the HOMO .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The carboxylic acid moiety often participates in hydrogen bonding .
Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays .
Basic: What are the solubility and stability properties of this compound?
Methodological Answer:
- Solubility : Sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly in ethanol. Use sonication for 10–15 minutes to enhance dissolution .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group. Degradation products can be monitored via LC-MS .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications : Replace the phenyl group at position 6 with heteroaromatic rings (e.g., thiophene or pyridine) via cross-coupling reactions .
- Functional Group Variations : Substitute the carboxylic acid with amides or esters to assess bioactivity changes. For example, convert to the methyl ester using SOCl₂/MeOH .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with computational logP calculations .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling efficiency. Yields improve with Buchwald-Hartwig conditions (e.g., XPhos ligand) .
- Solvent Optimization : Replace ethanol with acetonitrile/toluene mixtures to enhance cyclization rates .
- Workflow : Use continuous flow reactors for acid hydrolysis steps to minimize side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
